Heptafluorobutyryl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

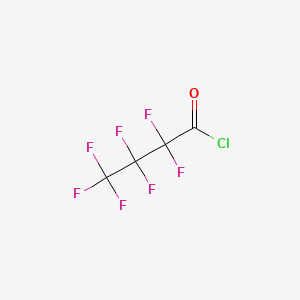

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFELVFKXQJYPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059915 | |

| Record name | Heptafluorobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-16-6 | |

| Record name | Heptafluorobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptafluorobutyryl Chloride: A Technical Guide for Researchers

Heptafluorobutyryl chloride (HFBC) is a halogenated acyl chloride that serves as a crucial reagent in organic synthesis and analytical chemistry. This guide provides an in-depth overview of its chemical properties, reactivity, and common applications, with a focus on its use as a derivatizing agent for gas chromatography (GC).

Core Chemical and Physical Properties

This compound is a colorless, corrosive, and lachrymatory liquid.[1][2] It is sensitive to moisture and should be handled with appropriate safety precautions in a chemical fume hood.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4ClF7O | [4][5][6] |

| Molecular Weight | 232.48 g/mol | [1][4] |

| CAS Number | 375-16-6 | [1][4][5] |

| Appearance | Clear, colorless liquid | [1][3][4] |

| Boiling Point | 39 °C | [1][4][7] |

| Melting Point | 59-61 °C (in benzene) | [1][8] |

| Density | 1.556 g/mL at 20 °C | [1][8] |

| Refractive Index | 1.286 - 1.294 at 20 °C | [1][7] |

| Vapor Pressure | 7.22 psi at 20 °C | [1][3] |

| Solubility | Decomposes in water | [1][4][7] |

Reactivity and Stability

General Reactivity: this compound is a highly reactive compound, characteristic of acyl chlorides. The electron-withdrawing effect of the heptafluoropropyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding heptafluorobutyryl esters, amides, and thioesters. This reactivity is the basis for its primary application as a derivatizing agent.

Hydrolysis: HFBC reacts vigorously with water and moisture, leading to decomposition.[3][4] This hydrolysis reaction produces heptafluorobutyric acid and hydrogen chloride gas.[4]

Stability and Incompatibilities: The compound is generally stable under anhydrous conditions and when stored in a cool, dry place.[3][4] It is incompatible with strong oxidizing agents and strong bases.[3][4]

Decomposition: When heated to decomposition, this compound can release hazardous substances, including hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]

Applications in Derivatization for Gas Chromatography

This compound is widely used as a derivatizing agent to enhance the volatility and detectability of polar compounds in gas chromatography, particularly for electron capture detection (ECD). The introduction of the highly electronegative heptafluorobutyryl group makes the derivatives highly responsive to ECD.

Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis

This protocol outlines a standard procedure for the derivatization of amphetamines in a biological matrix for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- To 1 mL of urine in a screw-capped tube, add an internal standard.

- Add 0.5 mL of 5 M sodium hydroxide to basify the sample.

- Add 5 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

- Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

- Transfer the organic (upper) layer to a clean tube.

2. Derivatization:

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- To the dried residue, add 50 µL of ethyl acetate and 50 µL of this compound.

- Cap the tube tightly and heat at 70°C for 20 minutes.

3. Final Processing:

- After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

- Reconstitute the residue in 100 µL of ethyl acetate.

- The sample is now ready for injection into the GC-MS system.

Below is a diagram illustrating the general workflow for this derivatization protocol.

The following diagram illustrates the logical relationship in the reactivity of this compound with common functional groups.

References

- 1. This compound CAS#: 375-16-6 [amp.chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CAS#:375-16-6 | Chemsrc [chemsrc.com]

- 8. This compound | 375-16-6 [amp.chemicalbook.com]

Heptafluorobutyryl Chloride in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyryl chloride (HFBCl) is a highly effective derivatizing agent extensively utilized in research, particularly in the fields of analytical chemistry, drug development, and environmental analysis. Its primary function is to chemically modify analytes to enhance their volatility, thermal stability, and detectability, especially for gas chromatography (GC) and mass spectrometry (MS) applications. The introduction of the heptafluorobutyryl (HFB) group significantly improves the chromatographic properties of polar compounds containing active hydrogens, such as amines, phenols, and alcohols, and enhances their response in electron capture detectors (ECD) and mass spectrometers. This guide provides a comprehensive overview of the applications of HFBCl in research, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in the laboratory.

Core Application: Derivatization for Enhanced Detection

The primary use of this compound in research is as a derivatizing agent to improve the analytical characteristics of various compounds. The heptafluorobutyryl group, with its high fluorine content, imparts several advantageous properties to the derivatized analyte:

-

Increased Volatility: The bulky, nonpolar HFB group masks polar functional groups (e.g., -NH2, -OH), reducing intermolecular hydrogen bonding and increasing the volatility of the analyte, which is crucial for GC analysis.

-

Enhanced Thermal Stability: Derivatization protects thermally labile functional groups, preventing their degradation at the high temperatures of the GC injector and column.

-

Improved Chromatographic Separation: The derivatized analytes exhibit better peak shapes and reduced tailing on GC columns, leading to improved resolution and more accurate quantification.

-

Increased Sensitivity: The highly electronegative fluorine atoms in the HFB group make the derivatives particularly sensitive to electron capture detection (ECD). In mass spectrometry, the HFB group can direct fragmentation pathways, leading to characteristic ions that are useful for identification and quantification.

Derivatization of Key Analyte Classes

This compound is a versatile reagent capable of derivatizing a wide range of functional groups. This section details its application for the analysis of amphetamines, catecholamines, amino acids, steroids, and phenols.

Amphetamines and Related Stimulants

HFBCl and its anhydride (HFBA) are widely used for the derivatization of amphetamines and other sympathomimetic amines in forensic and clinical toxicology. The derivatization targets the primary or secondary amine groups of these compounds.

| Analyte | Matrix | Derivatizing Agent | Detection Method | LOD | LOQ | Recovery (%) |

| Amphetamine (AM) | Hair | HFBA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 78.6 - 85.8 |

| Methamphetamine (MA) | Hair | HFBA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 82.0 - 86.2 |

| MDMA | Hair | HFBA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 80.4 - 86.9 |

| MDA | Hair | HFBA | GC-MS | 0.1 ng/mg | 0.2 ng/mg | 77.5 - 82.5 |

| Amphetamine | Oral Fluid | HFBA | GC-MS | - | 2.5 - 10 ng/mL | - |

| Methamphetamine | Oral Fluid | HFBA | GC-MS | - | 2.5 - 10 ng/mL | - |

LOD: Limit of Detection; LOQ: Limit of Quantification

-

Sample Preparation: Wash 50 mg of hair with methanol and digest in 2 N NaOH at 80°C for 1 hour.

-

Extraction: Perform a liquid-liquid extraction of the digested sample.

-

Derivatization: Add 50 µL of heptafluorobutyric anhydride (HFBA) to the dried extract.

-

Reaction: Cap the vial and heat at 70°C for 25 minutes.

-

Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under a stream of nitrogen at 50°C and reconstitute the residue in 100 µL of ethyl acetate.

-

Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.[1]

Catecholamines and Their Metabolites

The analysis of catecholamines (e.g., dopamine, norepinephrine, epinephrine) and their metabolites is crucial in neuroscience and clinical diagnostics. Due to their polarity and instability, derivatization is essential for their determination by GC-MS. HFBCl, often in a two-step reaction involving silylation, is an effective derivatizing agent.

| Analyte | Derivatizing Agents | Detection Method | LOD (ppb) |

| Dopamine | MSTFA and MBHFBA | GC-MS | 0.2 - 5.0 |

| Norepinephrine | MSTFA and MBHFBA | GC-MS | 0.2 - 5.0 |

| Epinephrine | MSTFA and MBHFBA | GC-MS | 0.2 - 5.0 |

MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide; MBHFBA: N-methyl-bis(heptafluorobutyramide)[2]

-

First Derivatization (Silylation): To the dried analyte, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the hydroxyl groups.

-

Second Derivatization (Acylation): Following silylation, add N-methyl-bis(heptafluorobutyramide) (MBHFBA) to derivatize the amine groups.

-

Analysis: The resulting O-TMS, N-HFBA derivatives are then analyzed by GC-MS. This selective derivatization provides high sensitivity and produces characteristic high-mass ions suitable for selected ion monitoring (SIM).[2]

Amino Acids

The analysis of amino acids is fundamental in proteomics, metabolomics, and clinical chemistry. Heptafluorobutyl chloroformate (HFBCF), a derivative of HFBCl, is used for the chiral and non-chiral analysis of amino acids by GC-MS.

This protocol describes an in-situ derivatization and liquid-liquid microextraction procedure.

-

Derivatization/Extraction: To the aqueous sample, add a solution of heptafluorobutyl chloroformate (HFBCF) in an immiscible organic solvent (e.g., isooctane). The derivatization of the amino and carboxyl groups occurs at the interface.

-

Phase Separation: The less polar derivatives are extracted into the organic phase.

-

Amidation (for secondary amines): The extracted derivatives can be further reacted with methylamine to form stable methylamides.

-

Analysis: The final derivatives are analyzed by GC-MS, often on a chiral column for enantiomeric separation.[3][4]

Steroids

Steroid profiling is essential in endocrinology, sports medicine, and clinical diagnostics. Derivatization is a prerequisite for GC-MS analysis of steroids to increase their volatility and thermal stability. While silylation is common, acylation with reagents like HFBCl can also be employed, particularly for enhancing sensitivity with ECD.

Urinary steroid profiling by GC-MS is a multi-step process.

-

Solid-Phase Extraction (SPE): Steroids and their conjugates are extracted from urine and concentrated.

-

Hydrolysis: The glucuronide and sulfate conjugates are cleaved enzymatically or chemically to release the free steroids.

-

Derivatization: The free hydroxyl and keto groups are derivatized. For HFBCl derivatization, the hydroxyl groups are acylated. Often, a preliminary methoximation step is used to derivatize the keto groups.

-

GC-MS Analysis: The derivatized steroids are then separated and quantified.[5][6]

Phenols

Phenolic compounds are significant environmental pollutants and their monitoring is crucial. Derivatization with reagents like HFBCl improves their chromatographic behavior and allows for sensitive detection by GC-ECD.

While specific protocols using HFBCl for a wide range of phenols are less commonly detailed in readily available literature compared to other derivatizing agents, the general principle involves the acylation of the phenolic hydroxyl group.

-

Extraction: Phenols are extracted from the environmental sample (e.g., water) using a suitable technique like solid-phase extraction.

-

Derivatization: The extracted phenols are reacted with HFBCl in the presence of a base to neutralize the HCl byproduct.

-

Analysis: The resulting heptafluorobutyryl esters are then analyzed by GC, typically with an electron capture detector (GC-ECD) for high sensitivity.

Mechanism of Derivatization

The derivatization reaction with this compound is a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (nitrogen in amines or oxygen in alcohols and phenols) attacks the electrophilic carbonyl carbon of HFBCl. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion.[7][8]

Visualizing the Workflow and Reactions

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for derivatization and GC-MS analysis, as well as the chemical reactions of HFBCl with primary amines and hydroxyl groups.

Conclusion

This compound is an invaluable tool in modern analytical research. Its ability to enhance the volatility, stability, and detectability of a wide range of biologically and environmentally significant compounds makes it a cornerstone of many GC-MS and GC-ECD methods. By understanding the principles of HFBCl derivatization and following optimized protocols, researchers can achieve the low detection limits and high accuracy required for demanding applications in drug development, clinical diagnostics, and environmental monitoring. This guide serves as a foundational resource for scientists seeking to leverage the power of this compound in their analytical workflows.

References

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptafluorobutyryl chloride derivatization mechanism explained

An In-depth Technical Guide to Heptafluorobutyryl Chloride Derivatization

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in enhancing the performance of analytical methods such as gas chromatography-mass spectrometry (GC-MS). Among the various derivatizing agents, this compound (HFBC) stands out for its ability to improve the volatility, thermal stability, and detectability of a wide range of compounds. This guide provides a comprehensive overview of the HFBC derivatization mechanism, detailed experimental protocols, and quantitative data to facilitate its application in the laboratory.

Core Derivatization Mechanism

This compound is a highly reactive acylating agent that readily reacts with nucleophilic functional groups, including primary and secondary amines, hydroxyls (alcohols and phenols), and thiols. The core mechanism is a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen, oxygen, or sulfur atom of the analyte attacks the electrophilic carbonyl carbon of HFBC. This is followed by the elimination of the chloride ion, forming a stable, more volatile, and electron-capturing heptafluorobutyryl derivative and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a base such as pyridine or triethylamine is often added to neutralize the HCl.[1] The highly fluorinated nature of the resulting derivative significantly enhances its detectability by electron capture detection (ECD) and provides characteristic mass spectra for mass spectrometry (MS) analysis.[2]

The general order of reactivity for derivatization with silylating reagents, which can be analogous to acylation, is alcohols > phenols > carboxylic acids > amines > amides. Within these groups, steric hindrance plays a significant role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.

Applications in Analytical Chemistry

HFBC derivatization is widely employed to prepare samples for GC-MS analysis. The process converts polar and non-volatile compounds into less polar and more volatile derivatives, which are more amenable to gas chromatography.[3] This technique improves chromatographic peak shape, resolution, and sensitivity.[4] It is particularly useful in the analysis of drugs of abuse, catecholamines, phenols, and various metabolites in biological matrices.[5][6][7]

Experimental Protocols

Derivatization of Amphetamines in Urine

This protocol is adapted from a method for the quantitation of methamphetamine and amphetamine in urine.[5]

-

Extraction: Perform a liquid-liquid extraction of the urine sample, followed by a back extraction to isolate the amphetamines.

-

Acylation: Add 4-carbethoxyhexafluorobutyryl chloride (a derivative of HFBC) to the extracted amines.

-

Neutralization: After the reaction, convert the excess derivatizing reagent to a diethyl ester using anhydrous ethanol.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The typical column temperature is around 180°C.

Derivatization of Phenols in Aqueous Samples

This protocol is based on general principles for phenol derivatization.[8][9]

-

pH Adjustment: Adjust the pH of the aqueous sample containing phenols to approximately 9.0 using a borate buffer to facilitate the reaction.

-

Reagent Addition: Add an excess of HFBC to the sample.

-

Reaction: Allow the reaction to proceed for about 10-20 minutes at room temperature.

-

Extraction: Extract the derivatized phenols into an organic solvent such as ethyl acetate.

-

Analysis: Analyze the organic extract by GC-MS or HPLC.

Derivatization of Catecholamines in Biological Fluids

This protocol is a generalized procedure based on established methods for catecholamine analysis.[6][10]

-

pH Adjustment: Adjust the pH of the biological fluid to around 7.2 to facilitate the reaction with the catechol hydroxyl groups.

-

First Derivatization: Add methyl chloroformate to block the catechol function.

-

pH Shift: Increase the pH by approximately 2 units to improve the reaction with the amine function.

-

Second Derivatization: Add HFBC or a similar acylating agent to derivatize the amine group.

-

Extraction: Extract the derivatives into ethyl acetate.

-

Further Derivatization (Optional): The extracted formates can be converted to their O-tert.-butyldimethylsilyl, N-formate derivatives for enhanced stability and detection.

-

GC-MS Analysis: Inject the final derivatized sample for quantitative analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing acylation derivatization for different classes of compounds.

| Analyte Class | Derivatizing Agent | Matrix | Detection Limit (LOD) / Quantification Limit (LOQ) | Linearity Range | Reference |

| Amphetamines | Trifluoroacetic anhydride (TFAA) | Whole Blood | 2.5-6.9 ng/mL (LOD) | 5-100 ng/mL | [11] |

| Amphetamines & Cathinones | HFBA, PFPA, TFAA | Oral Fluid | 2.5-10 ng/mL (LOQ) | 5 or 10 to 1000 ng/mL | [12] |

| Phenol | Perfluorooctanoyl chloride | Human Serum | 1 mg/L (LOD) | 10-200 mg/L | [7] |

| Catecholamines | MBHFBA & MSTFA | - | 0.2-5.0 ppb (LOD) | 1-5000 ng/mL | [6] |

| γ-hydroxybutyric acid (GHB) | Pentafluorobenzyl bromide | Urine | 10 mg/L (LOD) | 0.1-5 mg/L | [13] |

| Analyte | Derivatizing Agent | Retention Time (min) | Monitored Positive Ions (m/z) | Reference |

| Amphetamine | 4-carbethoxyhexafluorobutyryl chloride | 4.0 | 248, 266, 294 | [5] |

| Methamphetamine | 4-carbethoxyhexafluorobutyryl chloride | 5.5 | 262, 280, 308 | [5] |

| Derivatized Phenol | Perfluorooctanoyl chloride | 6.1 | 490 (Molecular Ion) | [7] |

| Derivatized p-Cresol | Perfluorooctanoyl chloride | 7.8 | 504 (Molecular Ion) | [7] |

| Derivatized 3,4-dimethylphenol (IS) | Perfluorooctanoyl chloride | 9.4 | 518 (Molecular Ion) | [7] |

Visualizations

This compound Derivatization Mechanism

Caption: General mechanism of HFBC derivatization with a primary amine.

Experimental Workflow for HFBC Derivatization and GC-MS Analysis

Caption: A typical workflow for sample analysis using HFBC derivatization.

References

- 1. HFBI derivatization of alcohols and amines - Chromatography Forum [chromforum.org]

- 2. cannabissciencetech.com [cannabissciencetech.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Heptafluorobutyryl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Heptafluorobutyryl Chloride

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This compound (CAS No. 375-16-6), a valuable building block in organic synthesis, is classified as a corrosive material that requires strict adherence to safety protocols.[1][2] This guide provides a comprehensive overview of its hazards, safe handling procedures, and emergency response measures, ensuring laboratory personnel can work with this compound with minimal risk.

Hazard Identification and Classification

This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and is corrosive to the respiratory tract.[4] The substance is moisture-sensitive and may develop pressure in its container, which should be opened carefully.[1][2]

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard Statements | H314 | Causes severe skin burns and eye damage.[1][3][4][5][6] |

| H302 | Harmful if swallowed.[4][5] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][7] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[1][4][5][7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6][7] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3][4][5][7] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][6][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][6][7] | |

| P310 | Immediately call a POISON CENTER or doctor.[3][4] | |

| P405 | Store locked up.[1][4][7] |

| | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to slightly pale yellow liquid.[1][2][3] |

| Physical State | Liquid.[1][2][3] |

| Odor | No data available.[1][2] |

| Boiling Point | 39 °C / 102.2 °F.[1][2] |

| Specific Gravity | 1.550.[1][2] |

| Vapor Pressure | 7.22 PSI @ 20 °C.[2] |

| Molecular Formula | C4ClF7O.[1][3] |

| Stability | Stable under normal conditions; moisture sensitive.[2][8] |

Experimental Protocols: Safety and Handling

The following protocols outline the necessary procedures for handling this compound, responding to emergencies, and ensuring proper storage.

Protocol 1: Standard Laboratory Handling

Objective: To provide a safe and controlled environment for working with this compound.

Methodology:

-

Ventilation: All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6][7][8]

-

Skin Protection: Impervious gloves (e.g., acid-resistant) and flame-resistant protective clothing.[1][5][7]

-

Respiratory Protection: If exposure limits are exceeded or vapors are generated, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[7][8]

-

-

Equipment: Use corrosion-resistant equipment.[1] Employ spark-proof tools and explosion-proof equipment where necessary.[1]

-

Hygiene: Wash hands and face thoroughly after handling.[1] Immediately remove and launder any contaminated clothing before reuse.[1][3][7] Do not eat, drink, or smoke in the work area.[4][5]

-

Container Handling: Containers may develop pressure and should be opened carefully.[1] Keep containers tightly closed when not in use.[1][8]

Protocol 2: Emergency First-Aid Procedures

Objective: To provide immediate and appropriate medical aid following exposure. Always seek immediate medical attention after any exposure.

Methodology:

-

If Inhaled:

-

If on Skin:

-

If in Eyes:

-

If Swallowed:

Protocol 3: Accidental Release Measures

Objective: To safely contain, clean up, and dispose of spilled this compound.

Methodology:

-

Personnel Protection: Evacuate non-essential personnel from the area.[1][7] Ensure adequate ventilation.[1][7] Responders must wear full personal protective equipment as described in Protocol 1.[1][7]

-

Ignition Sources: Remove all sources of ignition from the spill area.[7]

-

Containment: Prevent the spill from entering drains or waterways.[1][5][7] For large spills, create a bund using inert material.[1]

-

Neutralization and Cleanup:

Protocol 4: Fire-Fighting Measures

Objective: To extinguish fires involving this compound safely.

Methodology:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][2][3][7]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire. Water is listed as unsuitable by one source.[1]

-

Specific Hazards: The compound is not flammable but can decompose under high heat to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1][2][5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[2][3][4][7]

-

Fire-Fighting Actions: Fight the fire from a windward direction.[1] If it is safe to do so, remove containers from the fire area.[1] Use a water spray to cool nearby containers and knock down vapors.[5]

Reactivity and Storage

Table 3: Incompatible Materials and Hazardous Decomposition Products

| Category | Details |

|---|---|

| Incompatible Materials | Strong oxidizing agents, strong bases.[2][8] |

| Conditions to Avoid | Exposure to moist air or water, heat, and sources of ignition.[2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas.[2][8] |

Storage: Store in a dry, cool, and well-ventilated corrosives area.[2][8] Containers should be kept tightly closed and stored locked up.[1][2][7] Some sources recommend refrigeration.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

- 8. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Heptafluorobutyryl Chloride (CAS 375-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyryl chloride (HFBC), registered under CAS number 375-16-6, is a highly reactive acyl chloride that serves as a pivotal reagent in organic synthesis and analytical chemistry. Its perfluorinated carbon chain imparts unique chemical properties that are leveraged for various applications, most notably as a derivatizing agent to enhance the volatility and detectability of polar analytes in gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its primary applications, detailed experimental protocols for its use, and essential safety and toxicological information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1] It is highly soluble in organic solvents but reacts with water and alcohols. The presence of seven fluorine atoms significantly influences its electronegativity and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 375-16-6 | [1] |

| Molecular Formula | C4ClF7O | [1] |

| Molecular Weight | 232.48 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 39 °C | [2] |

| Density | 1.55 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.3 (lit.) | [3] |

| Vapor Pressure | 7.22 psi @ 20 °C | [2][3] |

| Solubility | Soluble in organic solvents, reacts with water | [1] |

| InChI Key | WFELVFKXQJYPSL-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(Cl)=O | [3] |

Applications in Research and Development

The primary utility of this compound lies in its function as a potent acylating agent. This reactivity is harnessed in two main areas: analytical derivatization and specialized organic synthesis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

In analytical chemistry, derivatization is a crucial step to modify analytes to improve their chromatographic behavior and detection sensitivity. This compound is a widely used reagent for this purpose, particularly for compounds containing hydroxyl (-OH), amino (-NH2), and thiol (-SH) functional groups. The introduction of the heptafluorobutyryl (HFB) group increases the volatility and thermal stability of polar analytes, making them amenable to GC analysis. Furthermore, the fluorine atoms enhance the electron-capturing properties of the derivative, leading to significantly improved sensitivity in electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS).

Common classes of compounds derivatized with this compound include:

-

Amino Acids: Derivatization of amino acids with HFBC allows for their separation and quantification by GC-MS, which is essential in metabolic studies and clinical diagnostics.

-

Steroids: The analysis of endogenous and synthetic steroids in biological matrices is often challenging due to their low concentrations and polarity. HFB derivatization enhances their volatility and provides characteristic mass spectral fragmentation patterns for confident identification.

-

Alcohols and Phenols: HFBC reacts readily with hydroxyl groups to form stable esters, facilitating their analysis in various samples.

-

Catecholamines: These neurotransmitters and hormones are typically analyzed by GC-MS after derivatization to improve their stability and chromatographic properties.[4]

Organic and Materials Synthesis

Beyond its role in analytical chemistry, this compound is a valuable building block in organic synthesis for introducing the heptafluorobutyryl moiety into molecules. This can be desirable for:

-

Fluoropolymer Synthesis: It can be used in the synthesis of specialized fluoropolymers. For instance, the acylation of ethylcellulose with perfluorobutyryl chloride has been shown to produce a highly non-thrombogenic fluoropolymer suitable for gas exchange membranes.

-

Pharmaceutical and Agrochemical Development: The incorporation of fluorinated groups can significantly alter the metabolic stability, lipophilicity, and biological activity of molecules.

Experimental Protocols

The following sections provide detailed methodologies for the derivatization of common analytes using this compound for GC-MS analysis.

General Derivatization Workflow

The derivatization process with this compound typically involves the reaction of the analyte with the reagent in the presence of a catalyst or a base to neutralize the hydrogen chloride byproduct.

Caption: A generalized workflow for the derivatization of analytes using this compound.

Protocol for Derivatization of Steroids

This protocol provides a general guideline for the derivatization of steroids in a dried sample extract.

Materials:

-

Dried steroid extract in a reaction vial

-

This compound

-

Anhydrous pyridine or other suitable base/catalyst

-

Anhydrous organic solvent (e.g., acetonitrile, ethyl acetate)

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Ensure the sample extract is completely dry.

-

Add 50 µL of anhydrous acetonitrile and 50 µL of this compound to the vial.

-

Add 10 µL of anhydrous pyridine to act as a catalyst and scavenger for the HCl byproduct.

-

Seal the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60-80°C for 1 hour.

-

Cool the vial to room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

Protocol for Derivatization of Alcohols

This protocol outlines a method for the derivatization of alcohols.

Materials:

-

Alcohol sample in a reaction vial

-

This compound

-

Anhydrous solvent (e.g., dichloromethane)

-

A mild base (e.g., triethylamine or pyridine)

-

Heating block or water bath

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the extract completely.

-

To the dried residue, add 100 µL of dichloromethane and 20 µL of triethylamine.

-

Add 20 µL of this compound to the mixture.

-

Seal the vial and vortex thoroughly.

-

Incubate the reaction at 70°C for 30 minutes.

-

Cool the reaction to room temperature.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the derivatized sample in hexane for GC-MS injection.

Safety and Toxicology

This compound is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated fume hood.

Table 2: Hazard Information for this compound

| Hazard | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage.[2] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Inhalation Toxicity | Causes chemical burns to the respiratory tract. Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[5] | Use only in a chemical fume hood.[5] |

| Reactivity | Reacts with water, strong bases, and strong oxidizing agents.[5] | Store in a cool, dry place away from incompatible materials. Keep container tightly closed. |

| Decomposition | Hazardous decomposition products include hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride.[5] | Avoid high temperatures and contact with incompatible materials. |

Toxicological Data: Detailed toxicological studies on this compound are limited. The available information is primarily from safety data sheets, which indicate its corrosive nature. No data is available on its carcinogenicity, mutagenicity, or reproductive toxicity.[6] As with any reactive chemical, exposure should be minimized.

Logical Relationships in Derivatization

The decision to use this compound for derivatization is based on the properties of the analyte and the requirements of the analytical method.

Caption: Logical flow for choosing this compound derivatization for GC-MS analysis.

Conclusion

This compound is an indispensable reagent for researchers and scientists, particularly in the field of analytical chemistry. Its ability to efficiently derivatize a wide range of polar compounds makes it a powerful tool for enhancing the sensitivity and reliability of GC-MS analyses. While its reactivity necessitates careful handling, its utility in both analytical and synthetic applications ensures its continued importance in research and development. This guide provides the foundational knowledge for the safe and effective use of this compound in a laboratory setting.

References

- 1. weber.hu [weber.hu]

- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

Introduction to Heptafluorobutyryl Chloride Derivatization

An In-depth Technical Guide to Heptafluorobutyryl Chloride for GC-MS Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of this compound (HFBC) as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical sample preparation step for many analytes that are otherwise unsuitable for direct GC-MS analysis due to low volatility, poor thermal stability, or insufficient detector response. HFBC is a potent acylating agent that significantly enhances the analytical capabilities for a wide range of compounds, particularly in trace-level quantification.

This compound (C₃F₇COCl) is a highly reactive perfluorinated acylating reagent. Its primary function in GC-MS sample preparation is to convert polar, non-volatile compounds into more volatile, thermally stable, and readily detectable derivatives.[1] The derivatization process involves the reaction of HFBC with active hydrogen atoms present in functional groups such as amines (-NH₂), hydroxyls (-OH), and thiols (-SH).

The key advantages of using HFBC include:

-

Increased Volatility: By replacing polar -OH and -NH groups with the larger, nonpolar heptafluorobutyryl (HFB) group, the intermolecular hydrogen bonding is eliminated, which lowers the boiling point of the analyte and makes it suitable for gas chromatography.[2][3]

-

Enhanced Thermal Stability: The resulting HFB derivatives are generally more stable at the high temperatures required in the GC injector and column.[2]

-

Improved Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks and better separation from matrix interferences.[4][5]

-

Increased Sensitivity: The seven fluorine atoms in the HFB group make the derivative highly electronegative. This dramatically increases the sensitivity for Electron Capture Detectors (ECD) and allows for the generation of characteristic high-mass ions in mass spectrometry, which is beneficial for selective ion monitoring (SIM) and reducing low-mass background noise.[1][6]

Mechanism of Action: Acylation

HFBC derivatizes compounds through an acylation reaction, specifically a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol or phenol) attacks the electrophilic carbonyl carbon of the HFBC molecule. The chloride ion is subsequently eliminated as a leaving group, along with a proton from the functional group, forming hydrochloric acid (HCl) as a byproduct. This reaction is often facilitated by the addition of a base (e.g., pyridine, triethylamine) to neutralize the HCl produced and drive the reaction to completion.

Caption: General acylation reaction of an analyte with HFBC.

Applications and Target Analytes

HFBC and its anhydride counterpart, heptafluorobutyric anhydride (HFBA), are widely used in toxicology, clinical chemistry, and environmental analysis. They are particularly effective for derivatizing classes of compounds that are otherwise difficult to analyze by GC-MS.

| Analyte Class | Specific Examples | Key Applications |

| Primary & Secondary Amines | Amphetamine, Methamphetamine, MDMA, Cathinones | Forensic toxicology, Drugs of abuse testing[4][7][8] |

| Phenols / Catecholamines | Dopamine, Norepinephrine, Epinephrine, 3-Methoxytyramine | Neurochemistry research, Clinical diagnostics[9][10][11] |

| Steroids | Testosterone, Estradiol, Corticosteroids | Endocrinology, Anti-doping analysis[2][3][12] |

| Alcohols | Propofol, Fatty Alcohols | Anesthesiology, Metabolomics |

Experimental Protocols

While specific conditions should be optimized for each analyte and matrix, a general workflow for HFBC derivatization can be established. The following diagram and protocol provide a typical sequence of events for sample preparation.

Caption: Standard workflow for GC-MS sample preparation using HFBC.

Detailed Methodology: Derivatization of Amphetamines in Oral Fluid

This protocol is adapted from established methods for acylating amphetamine-type substances using a fluorinated anhydride reagent.[4][7]

-

Sample Extraction: To 0.5 mL of oral fluid, add internal standards and 0.5 mL of 0.1 N NaOH. Vortex briefly. Add 2 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA may be used as a substitute for HFBC). Cap the tube tightly.

-

Reaction: Heat the mixture at 70°C for 30 minutes in a heating block.

-

Final Preparation: After cooling to room temperature, evaporate the excess reagent and solvent under a nitrogen stream. Reconstitute the residue in 50 µL of ethyl acetate.

-

GC-MS Injection: Inject 1-2 µL of the final solution into the GC-MS system.

Quantitative Data and Parameters

The successful analysis of HFB derivatives requires careful selection of reaction conditions and GC-MS parameters. The tables below summarize typical starting points for method development.

Table 1: Typical Acylation Reaction Conditions

| Parameter | Condition | Notes |

| Reagent | This compound (HFBC) or Heptafluorobutyric Anhydride (HFBA) | HFBA is less volatile and may be easier to handle than HFBC. Both yield HFB derivatives. |

| Solvent | Ethyl Acetate, Acetonitrile, Dichloromethane | Must be anhydrous, as moisture will hydrolyze the reagent.[13] |

| Catalyst / Base | Pyridine, Triethylamine (TEA), NaOH | Neutralizes the HCl or acid byproduct, driving the reaction to completion.[14] |

| Temperature | 60 - 80 °C | Higher temperatures accelerate the reaction but must not degrade the analyte.[4][7] |

| Time | 15 - 60 minutes | Reaction time must be optimized to ensure complete derivatization.[4][7] |

| Reagent Volume | 50 - 200 µL (in excess) | A molar excess of the derivatizing agent ensures the reaction goes to completion.[15] |

Table 2: Example GC-MS Parameters for HFB Derivatives

| Parameter | Setting | Rationale |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5MS) | A nonpolar or mid-polar column is standard for these types of derivatives.[16] |

| Injection Mode | Splitless (1 µL) | Best for trace-level analysis to maximize analyte transfer to the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the HFB derivatives.[16] |

| Carrier Gas | Helium | Standard carrier gas for GC-MS. |

| Oven Program | Initial 60°C, hold 1 min; Ramp 20°C/min to 300°C, hold 5 min | A temperature ramp is necessary to separate analytes with different boiling points. This is an example and must be optimized.[16] |

| MS Source Temp. | 230 °C | Standard temperature for an EI source. |

| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible fragmentation patterns. |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for highly sensitive quantification.[4] |

Key Considerations and Troubleshooting

Successful derivatization requires attention to detail. Several factors can lead to poor results, such as incomplete reactions, derivative degradation, or chromatographic interference.

Caption: Troubleshooting common issues in HFBC derivatization.

-

Moisture Sensitivity: HFBC is highly sensitive to moisture and will readily hydrolyze.[17][18] All glassware must be thoroughly dried, and anhydrous solvents are essential for reproducible results.[13]

-

Reagent Purity and Storage: Use high-purity reagents. Store HFBC in a desiccator, under an inert atmosphere if possible, and at the recommended temperature (typically 2-8°C) to prevent degradation.[19]

-

Matrix Effects: Complex biological matrices can contain interfering compounds that may consume the derivatizing reagent or co-elute with the analyte.[13] A robust sample extraction and cleanup procedure (e.g., Solid Phase Extraction) prior to derivatization is crucial.

-

Derivative Stability: While generally stable, some HFB derivatives can be susceptible to hydrolysis. It is best practice to analyze samples as soon as possible after preparation.[20]

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, acid-resistant gloves, and a lab coat.[17]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors, which are lachrymatory (tear-inducing).[18] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[17][18]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[17]

Conclusion

This compound is a powerful and effective derivatization reagent for the GC-MS analysis of a variety of polar compounds. By converting analytes into volatile, stable, and highly detectable HFB-derivatives, HFBC enables sensitive and robust quantification in complex matrices. Success with this reagent hinges on a clear understanding of the acylation mechanism, careful optimization of reaction conditions, and strict adherence to anhydrous techniques and safety protocols. When properly implemented, HFBC derivatization is an invaluable tool for researchers, clinical chemists, and forensic toxicologists.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. uu.diva-portal.org [uu.diva-portal.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. gcms.cz [gcms.cz]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. 错误页 [amp.chemicalbook.com]

- 20. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]

Heptafluorobutyryl Chloride vs. Heptafluorobutyric Anhydride: A Technical Comparison for Researchers

An In-depth Guide to Selecting the Optimal Acylating Agent for Derivatization and Synthesis

Heptafluorobutyryl chloride (HFBC) and heptafluorobutyric anhydride (HFBA) are indispensable reagents in modern chemical research and drug development. Both serve as potent acylating agents, efficiently introducing the heptafluorobutyryl (HFB) moiety onto target molecules. This derivatization is crucial for enhancing the volatility and detectability of analytes in gas chromatography (GC) and for modifying the properties of molecules in organic synthesis. The judicious selection between HFBC and HFBA is critical and depends on factors such as substrate sensitivity, reaction kinetics, and byproduct tolerance. This guide provides a detailed technical comparison to aid researchers in making an informed choice.

Core Physicochemical Properties

A fundamental comparison begins with the distinct physical and chemical properties of each reagent. These characteristics influence their handling, storage, and reactivity.

| Property | This compound (HFBC) | Heptafluorobutyric Anhydride (HFBA) |

| Molecular Formula | C₄ClF₇O | C₈F₁₄O₃[1][2] |

| Molecular Weight | 232.48 g/mol | 410.06 g/mol [1][2] |

| Boiling Point | 39 °C | 108-110 °C[3][4] |

| Melting Point | Not available | -43 °C[3][4][5] |

| Density | 1.556 g/mL at 25 °C | 1.674 g/mL at 20 °C[3][6] |

| CAS Number | 375-16-6 | 336-59-4[1][2] |

Reactivity and Mechanistic Considerations

Both HFBC and HFBA function as electrophilic acylating agents, reacting with nucleophiles such as alcohols, phenols, and primary and secondary amines.[7] The core reaction involves the transfer of the heptafluorobutyryl group to the nucleophile. However, a critical distinction lies in the leaving group and the resulting byproduct.

-

This compound (HFBC): Reacts to produce the acylated product and hydrogen chloride (HCl) gas.[8] HCl is a strong acid and can be corrosive to analytical equipment or cause side reactions with acid-sensitive substrates.

-

Heptafluorobutyric Anhydride (HFBA): Reacts to yield the acylated product and heptafluorobutyric acid (HFBA-OH).[7] While still acidic, HFBA-OH is less volatile and corrosive than HCl.

This difference is paramount. For acid-sensitive compounds or analytical systems (like certain GC columns), HFBA is often the superior choice. The reaction with anhydrides can be driven to completion by using a base or an "acid scavenger" to neutralize the acidic byproduct.[4][6][9]

Acid anhydrides are generally considered less reactive (less electrophilic) than their corresponding acyl chlorides.[10] This can translate to more controlled reactions, but may also require more forcing conditions (e.g., heating) to achieve complete derivatization.

Applications in Research and Drug Development

The introduction of the highly fluorinated HFB group significantly impacts a molecule's properties, a feature leveraged in numerous applications.[11][12]

-

Gas Chromatography (GC): This is the most common application for both reagents. Derivatization with HFB increases the volatility of polar analytes like amino acids, steroids, and amphetamines, allowing them to be analyzed by GC.[3][13] The presence of multiple fluorine atoms dramatically enhances the signal in electron capture detection (ECD), enabling ultra-trace quantification.[6][7]

-

Organic Synthesis: In drug development, fluorine incorporation can alter a molecule's metabolic stability, membrane permeability, and binding affinity.[11][12] HFBC and HFBA serve as building blocks for synthesizing these fluorinated compounds.[9][14]

-

Mass Spectrometry (MS): HFB derivatives often exhibit predictable fragmentation patterns in MS, which aids in structural elucidation of the parent compound.[7]

Experimental Protocols: General Derivatization for GC-MS

While specific protocols vary by analyte, a general workflow for derivatization of active hydrogen-containing compounds (e.g., amines, alcohols) is outlined below. This procedure is commonly used for screening drugs of abuse or analyzing biological metabolites.[15][16]

Methodology:

-

Sample Preparation: The analyte is extracted from its matrix (e.g., urine, plasma) into a suitable organic solvent (e.g., ethyl acetate).[15] The solvent is then evaporated to dryness under a stream of nitrogen.

-

Reconstitution & Derivatization: The dried residue is reconstituted in a small volume of solvent (e.g., 50 µL ethyl acetate). The acylating agent (e.g., 50 µL of HFBA) is added.[15] An acid scavenger or catalyst may be included if necessary.[4][6]

-

Reaction: The vial is sealed and heated (e.g., at 60-70°C for 15-30 minutes) to drive the reaction to completion.[15][16]

-

Workup: After cooling, the excess reagent and acidic byproduct are removed. This can be achieved by evaporation under nitrogen.[15] For HFBA, a liquid-liquid wash with water can be used to remove the heptafluorobutyric acid byproduct.[17] The final derivatized sample is then reconstituted in a suitable solvent for injection.

-

Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

Below is a diagram illustrating the logical flow of this general experimental process.

Selecting the Right Reagent: A Summary

| Consideration | Choose this compound (HFBC) if: | Choose Heptafluorobutyric Anhydride (HFBA) if: |

| Reactivity | A highly reactive agent is needed for difficult-to-derivatize compounds. | A more controlled reaction is desired, or if the substrate is sensitive. |

| Byproducts | The resulting HCl can be tolerated or easily removed, and will not interfere with the analysis or sample integrity. | The analyte or GC column is sensitive to strong, corrosive acids like HCl. The byproduct (HFBA-OH) is easier to remove.[7] |

| Handling | Its high volatility (B.P. 39°C) is manageable and desirable for easy removal post-reaction. | A less volatile reagent (B.P. 108-110°C) is preferred for safety and ease of handling. |

| Cost & Purity | Often a more cost-effective option for large-scale synthesis. | Purity is critical; commercial HFBA can be purified from its acid contaminant by distillation.[3] |

References

- 1. Heptafluorobutyric anhydride | C8F14O3 | CID 67643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptafluorobutyric anhydride [webbook.nist.gov]

- 3. Heptafluorobutyric anhydride | 336-59-4 [chemicalbook.com]

- 4. Heptafluorobutyric anhydride for GC derivatization, LiChropur , = 99.0 336-59-4 [sigmaaldrich.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Heptafluorobutyric anhydride for GC derivatization, LiChropur , = 99.0 336-59-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. HFBA derivatization and GC column - Chromatography Forum [chromforum.org]

A Technical Guide to Acylation Reactions with Heptafluorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyryl chloride (HFBC) is a highly reactive acylating agent prized for its ability to create stable, volatile, and electron-capturing derivatives of various bioactive molecules. This technical guide provides an in-depth overview of its core applications, reaction mechanisms, and detailed protocols, with a focus on its utility in analytical chemistry and drug development.

Core Concepts: The Chemistry of Acylation

This compound, an acyl chloride, reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The electron-deficient carbonyl carbon is readily attacked by molecules containing active hydrogens, such as amines, alcohols, and phenols. The highly fluorinated acyl group makes the carbonyl carbon exceptionally electrophilic, leading to rapid and often quantitative reactions. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable acylated product and hydrochloric acid.

Reaction with Amines and Alcohols

-

Primary and Secondary Amines: React vigorously with HFBC to form highly stable N-heptafluorobutyryl amides. This is a cornerstone reaction for the derivatization of neurotransmitters, amphetamines, and amino acids.

-

Alcohols and Phenols: Are acylated to form heptafluorobutyryl esters. This reaction is crucial for the analysis of steroids, alcohols, and phenolic compounds, improving their volatility for gas chromatography.[1]

Key Application: Derivatization for GC-MS Analysis

The primary application of this compound in modern research is as a derivatization agent for Gas Chromatography-Mass Spectrometry (GC-MS). Many bioactive molecules, such as catecholamines, steroids, and amino acids, are polar and non-volatile, making them unsuitable for direct GC analysis.[2] Derivatization with HFBC addresses these challenges.

Benefits of HFBC Derivatization:

-

Increased Volatility: The bulky, non-polar heptafluorobutyryl group masks polar functional groups (-NH₂, -OH), significantly increasing the volatility of the analyte.

-

Enhanced Thermal Stability: The resulting amides and esters are more stable at the high temperatures used in GC injectors and columns.

-

Improved Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites in the GC system.[2]

-

Enhanced Sensitivity: The seven fluorine atoms make the derivatives highly responsive to Electron Capture Detection (ECD). In mass spectrometry, the derivatives produce characteristic high-mass fragments, which is advantageous for quantification and reduces background interference.[3]

Quantitative Data and Reaction Conditions

Acylation with this compound or its anhydride (HFBA) is highly efficient, often resulting in quantitative or near-quantitative yields. The tables below summarize typical reaction conditions and performance metrics for the derivatization of key compound classes.

Table 1: Derivatization Conditions for Various Analytes

| Analyte Class | Reagent | Typical Conditions | Catalyst/Base | Reference |

| Amphetamines | HFBA | 70°C for 30 minutes | NaOH (during extraction) | [4][5] |

| Catecholamines | HFBC | Optimized conditions | Not specified | [6] |

| Amino Acids | Acyl Chlorides | Reflux in THF | Potassium Carbonate | [7] |

| Steroids | HFBA | Not specified | Not specified | [8] |

Note: Heptafluorobutyric anhydride (HFBA) is frequently used and reacts similarly to HFBC, producing the same derivative.

Table 2: Analytical Performance of HFBA-Derivatized Amphetamines

| Analyte | Linearity (ng/mL) | Correlation (r²) | LOQ (ng/mL) |

| Amphetamine (AMP) | 10 - 1000 | > 0.99 | 10 |

| Methamphetamine (MA) | 5 - 1000 | > 0.99 | 5 |

| MDMA | 5 - 1000 | > 0.99 | 5 |

| MDEA | 5 - 1000 | > 0.99 | 5 |

Data adapted from a comparative study of derivatization methods for oral fluid analysis.[4][9]

Table 3: Recovery Rates for Derivatized Analytes in Biological Samples

| Analyte | Matrix | Derivatization Method | Average Recovery (%) | RSD (%) |

| Dopamine | Porcine Muscle | OPA/2-mercaptoethanol | 90.4 - 98.2 | 3.5 - 8.1 |

| Steroids | Plasma | Silylation | 52.7 - 162.8 | Not Specified |

Note: While specific recovery data for HFBC is limited in comparative tables, the high efficiency of the reaction suggests recoveries are typically high and reproducible. The data presented is for other common derivatization methods to provide context on typical performance.[8][10]

Experimental Protocols

The following are generalized protocols for the derivatization of primary/secondary amines and alcohols. Note: These protocols should be optimized for specific analytes and matrices. Always work in a fume hood and wear appropriate personal protective equipment.

Protocol 1: Derivatization of Amines (e.g., Amphetamines) in a Biological Matrix

-

Sample Preparation: To 0.5 mL of the sample (e.g., oral fluid, urine), add an appropriate internal standard.

-

Extraction: Alkalinize the sample with a base (e.g., 0.1 N NaOH) and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Evaporation: Separate the organic layer and evaporate it to complete dryness under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried extract.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[5]

-

Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of a GC-compatible solvent (e.g., hexane, ethyl acetate). The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of Alcohols (e.g., Steroids)

-

Sample Preparation: Aliquot a known volume of the sample extract containing the steroid analytes into a reaction vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as water will hydrolyze the this compound.

-

Derivatization: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) and 50 µL of this compound. A mild base such as pyridine can be added to neutralize the HCl byproduct.

-

Reaction: Cap the vial and incubate at 60-80°C for 60 minutes. Reaction times and temperatures may vary significantly depending on the steric hindrance of the hydroxyl group.

-

Cleanup: After cooling, perform a liquid-liquid extraction. Add 1 mL of deionized water and 1 mL of an immiscible organic solvent (e.g., hexane or dichloromethane). Vortex thoroughly.

-

Final Preparation: Carefully transfer the organic layer to a clean vial and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in a known volume of a GC-compatible solvent for analysis.

Applications in Drug Development and Research

The robust and efficient nature of acylation with this compound makes it a valuable tool in several research areas:

-

Metabolomics: Enables the quantitative analysis of endogenous metabolites like amino acids and catecholamines, aiding in biomarker discovery and disease diagnostics.

-

Pharmacokinetic Studies: Used to quantify drug molecules and their metabolites containing amine or hydroxyl groups in biological fluids, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

-

Forensic Toxicology: Serves as a standard method for the confirmation and quantification of drugs of abuse, such as amphetamines and related substances, in forensic samples.[4][5]

-

Chiral Separations: Derivatization of chiral amines or alcohols with a chiral acylating agent can produce diastereomers that are separable on standard achiral GC columns, allowing for enantiomeric quantification.

References

- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-step method for derivatization of dopamine and some related compounds in aqueous media for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. A rapid method for the determination of dopamine in porcine muscle by pre-column derivatization and HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

Heptafluorobutyryl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyryl chloride (HFBC) is a highly reactive acyl chloride widely utilized in organic synthesis, particularly for the derivatization of molecules in analytical chemistry and the introduction of the heptafluorobutyryl group in the development of pharmaceuticals. Its high reactivity, however, necessitates stringent handling and storage protocols to ensure its integrity and prevent hazardous situations. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, supported by available data and general experimental protocols for its analysis.

Core Stability Characteristics

This compound is a colorless liquid that is inherently stable when stored under optimal conditions.[1] However, its stability is significantly compromised by exposure to moisture and elevated temperatures.[2][3] Understanding these sensitivities is critical for maintaining the quality and reactivity of the compound.

Moisture Sensitivity

The primary degradation pathway for this compound is hydrolysis.[1] As with other acyl chlorides, it readily reacts with water to form heptafluorobutyric acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of moisture in the storage container or the atmosphere during handling will lead to the degradation of the compound, reducing its purity and efficacy for subsequent reactions. Therefore, it is imperative to handle this compound under anhydrous conditions.[2]

Thermal Sensitivity

Recommended Storage Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Refrigeration (2-8°C)[4] | To minimize thermal decomposition and maintain chemical stability. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | To prevent hydrolysis by excluding atmospheric moisture. |

| Container | Tightly sealed, original container[1] | To prevent moisture ingress and contamination. The container should be made of a compatible material. |

| Light Exposure | Store in a dark place | While not explicitly stated as light-sensitive in all sources, it is good laboratory practice for reactive chemicals. |

| Incompatible Materials | Segregate from strong oxidizing agents and strong bases[1] | To prevent vigorous and potentially hazardous reactions. |

Material Compatibility

The choice of storage and handling materials is crucial to prevent contamination and degradation of this compound. Based on general chemical resistance charts for corrosive and fluorinated compounds, the following materials are recommended:

-